molecular formula C10H18O2 B084047 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- CAS No. 14049-11-7

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Cat. No. B084047
CAS RN: 14049-11-7
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-UHFFFAOYSA-N
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Description

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- (2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-) is a chemical compound that belongs to the pyran family, which is a type of heterocyclic organic compound. It is a five-membered ring system containing two oxygen atoms, two carbon atoms, and one hydrogen atom. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Role in Flower Scent and Pollination : A study by Yiguang et al. (2016) analyzed the volatile compounds from the flowers of Symplocos sumuntia, identifying 2H-pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- as a significant component. This compound contributes to the floral aroma, which is crucial for attracting insect pollinators (Yiguang et al., 2016).

  • Chemical Synthesis and Transformation : D'silva et al. (1974) investigated the isomerization and acid-catalyzed rearrangements of related pyran compounds, contributing to the understanding of chemical transformations and syntheses involving 2H-pyran derivatives (D'silva et al., 1974).

  • Reactions with Other Chemical Compounds : Research by Breese et al. (1998) explored the reactions of 2H-pyran compounds with 1,1-diphenylethene, highlighting the compound's reactivity and potential in synthetic chemistry (Breese et al., 1998).

  • Stereoselective Synthesis : Chikashita et al. (1993) achieved stereoselective asymmetric synthesis of trans isomers of 2H-pyran-3-ol derivatives, which is important for creating compounds with specific spatial configurations for various applications (Chikashita et al., 1993).

  • Pheromone Synthesis : Mori and Puapoomchareon (1988) synthesized stereoisomers of 2H-pyran-3-ol, which are compounds found in the elm bark beetle Pteleobius vittatus, demonstrating its application in understanding and synthesizing insect pheromones (Mori & Puapoomchareon, 1988).

  • Natural Terpene Synthesis : Serra and De Simeis (2018) described the preparation of enantiomeric forms of a related alcohol, showing its potential as a building block for the stereoselective synthesis of natural terpenes (Serra & De Simeis, 2018).

  • Catalytic Oxidation Processes : Vilanculo et al. (2020) presented a one-pot synthesis route using green oxidants for valuable linalool oxidation derivatives, indicating the compound's role in eco-friendly chemical processes (Vilanculo et al., 2020).

  • Asymmetric Dihydroxylation : Vidari et al. (1993) investigated the asymmetric dihydroxylation of terpenes, leading to a highly selective synthesis of 2H-pyran derivatives. This shows its use in creating specific molecular configurations (Vidari et al., 1993).

Future Directions

The future directions for “2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-” are not clearly defined in the available resources. Given its use in organic synthesis, it may continue to be a valuable compound in the development of new organic materials .

properties

IUPAC Name

6-ethenyl-2,2,6-trimethyloxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTBAGTXFYWYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864462
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; floral aroma
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

223.00 to 224.00 °C. @ 760.00 mm Hg
Record name Cnidiol C
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.996 (20°)
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS RN

14049-11-7
Record name Linalool oxide
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Record name Linalool oxide pyranoid, (+/-)-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
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Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol
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Record name Cnidiol C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 2
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 3
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 4
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Reactant of Route 5
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 6
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Q & A

Q1: What is the significance of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in the context of plant biology?

A: 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol plays a crucial role as a volatile organic compound in various plant species. Studies indicate its presence in the floral scents of Magnolia sprengeri [] and Symplocos sumuntia []. Importantly, research on the ambrosia beetle, Trypodendron betulae, highlights its function as a crucial component of the female-produced aggregation pheromone [].

Q2: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol function as an aggregation pheromone in Trypodendron betulae?

A: Research suggests that female Trypodendron betulae utilize a blend of (3S,6R)-trans- and (3R,6R)-cis- isomers of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as their aggregation pheromone []. This pheromone, released in conjunction with host volatiles like ethanol and conophthorin, effectively attracts other beetles to a suitable host tree, facilitating aggregation and ultimately contributing to the reproductive success of the species [].

Q3: Are there any other volatile compounds often found in conjunction with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol?

A: Yes, several studies have identified other volatile compounds co-occurring with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. In Magnolia sprengeri, it was found alongside linalool and 1-iodo-2-methylundecane, playing a role in attracting pollinators []. In Symplocos sumuntia, it was detected along with compounds such as β-ionone and eucalyptol, contributing to the overall floral scent profile [].

Q4: How does the presence of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol vary throughout the flowering cycle of a plant?

A: Research on Symplocos sumuntia reveals that the relative content of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol can fluctuate throughout the different flowering stages []. While its relative content was higher in the bud stage, it remained a significant component in the overall volatile profile at the full opening stage [].

Q5: Beyond its role as a pheromone component, has 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol been investigated for other applications?

A: Yes, research has explored the potential of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as a component in multi-component lures for monitoring and managing pest insects, specifically the codling moth (Cydia pomonella) [, , ].

Q6: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol factor into codling moth management strategies?

A: Studies have demonstrated that incorporating 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol into multi-component lures, along with other volatile compounds and potentially the codling moth sex pheromone, can enhance trap captures [, , ]. This approach shows promise for monitoring codling moth populations and potentially contributing to "female removal" strategies, which aim to disrupt mating and reduce pest pressure [, , ].

Q7: Are there any challenges or limitations associated with using 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth management?

A: Research indicates that the effectiveness of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth lures can vary depending on geographical location and the specific blend of compounds used [, ].

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